molecular formula C9H9N3O2 B13012824 methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13012824
M. Wt: 191.19 g/mol
InChI Key: RMGATXOPRNDRGS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This is followed by functional group modifications to introduce the amino and ester groups.

    Cyclization: The initial step often involves the cyclization of a pyridine derivative with a suitable amine under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Functionalization: Subsequent steps include nitration, reduction, and esterification to introduce the amino and ester functionalities. For example, nitration of the pyrrolo[2,3-b]pyridine core followed by reduction can yield the amino group, while esterification can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to form substituted derivatives.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Research has shown its potential in developing new therapeutic agents for treating cancer and other diseases by inhibiting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cell signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Lacks the amino group, which may affect its biological activity.

    4-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.

    1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents can exhibit a range of biological activities.

Uniqueness

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to the presence of both the amino and ester groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrrolo[2,3-b]pyridine core, a scaffold known for its versatility in drug design. The synthesis typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrole Ring : Utilizing appropriate reagents such as potassium permanganate for oxidation.
  • Carboxylation : Introducing the carboxylate group through various methods including the use of carbon dioxide under specific conditions.
  • Final Modifications : Employing reduction and protection strategies to yield the final product.

Biological Activity

The primary biological activity of this compound is its inhibition of FGFRs. FGFRs are implicated in various cancers and other diseases associated with abnormal cell signaling. The compound has shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, leading to reduced cell proliferation and apoptosis in cancer cells.

Key Findings from Research Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis .
  • Reduction of Cell Migration and Invasion : The compound significantly decreases both migration and invasion capabilities in cancer models, indicating its potential as a therapeutic agent against tumors driven by FGFR signaling .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance potency against FGFRs. For instance, derivatives with specific substitutions exhibited improved inhibitory effects .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound stands out due to its specific inhibitory action against FGFRs compared to other derivatives that may not exhibit similar potency or specificity.

Compound NameCAS NumberFGFR Inhibition IC50 (nM)
This compoundN/A7 (FGFR1), 9 (FGFR2), 25 (FGFR3)
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate808137-94-2N/A
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate1190321-49-3N/A

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Models : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in tumor growth rates compared to control groups .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes and improved survival rates, further supporting its potential as an anticancer agent .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H3,10,11,12)

InChI Key

RMGATXOPRNDRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)N

Origin of Product

United States

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